3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
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Overview
Description
3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . For the specific synthesis of 3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, a multi-step process involving the formation of intermediate compounds is required. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of indole derivatives involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques. The use of automated systems and advanced analytical tools ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
3-[(4-methoxy-3-methylphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups.
Properties
Molecular Formula |
C27H26N2O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C27H26N2O/c1-16-15-19(13-14-24(16)30-4)27(25-17(2)28-22-11-7-5-9-20(22)25)26-18(3)29-23-12-8-6-10-21(23)26/h5-15,27-29H,1-4H3 |
InChI Key |
NTEDFMOGYWEUQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C)OC |
Origin of Product |
United States |
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